

# Application Note: Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

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## Compound of Interest

Compound Name: 7-Bromo-4-chloro-2-phenylquinazoline

CAS No.: 887592-38-3

Cat. No.: B3295387

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## Introduction & Retrosynthetic Analysis

The quinazoline core is a privileged structure in medicinal chemistry, serving as the foundation for numerous EGFR and VEGFR inhibitors. The **7-bromo-4-chloro-2-phenylquinazoline** derivative is particularly valuable due to its dual halogenation:

- C4-Chloro: A highly reactive leaving group susceptible to displacement by amines, alkoxides, or thiols.
- C7-Bromo: A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the C4 substitution, allowing for sequential functionalization.<sup>[1]</sup>

**Retrosynthetic Logic:** The synthesis is best approached via the chlorination of the corresponding quinazolinone.<sup>[1]</sup> The quinazolinone itself is constructed via the cyclodehydration of a benzamide intermediate derived from 2-amino-4-bromobenzoic acid.

Pathway: Target (Chloro-quinazoline) <== Precursor (Quinazolinone) <== Intermediate (Benzoxazinone) <== Starting Material (2-Amino-4-bromobenzoic acid)[1]

## Safety & Handling Protocols (Mandatory)

- Phosphorus Oxychloride (   
  
 ): Highly toxic and corrosive.[1] Reacts violently with water to release HCl and phosphoric acid. Protocol: All glassware must be oven-dried. Use a dedicated fume hood. Quench excess   
  
 slowly into ice-water/alkali traps.
- High Temperatures: Reactions involving cyclization and chlorination often require reflux temperatures (   
  
 ).[1] Ensure reflux condensers are properly seated and water-cooled.
- PPE: Nitrile gloves (double-gloved recommended for   
  
 ), lab coat, and chemical splash goggles.[1]

## Experimental Protocols

### Step 1: Synthesis of 7-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

Rationale: Direct cyclization of anthranilic acids to quinazolinones can be sluggish.[1] Forming the reactive benzoxazinone intermediate first ensures high yields and purity for the 2-phenyl substitution.

Reagents:

- 2-Amino-4-bromobenzoic acid (1.0 equiv)[1]
- Benzoyl chloride (1.1 equiv)[1]
- Pyridine (Solvent/Base)[1]

## Procedure:

- Dissolve 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) in dry pyridine (50 mL) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add benzoyl chloride (5.9 mL, 50.9 mmol) dropwise over 20 minutes to control the exotherm.
- Stir at room temperature for 1 hour, then stir at 100°C for 2 hours.
- Workup: Pour the reaction mixture into ice-cold water (300 mL). The solid benzoxazinone precipitates immediately.
- Filter the solid, wash with water ( mL) and cold ethanol ( mL). Dry in a vacuum oven at 50°C.

## Step 2: Conversion to 7-Bromo-2-phenylquinazolin-4(3H)-one

Rationale: The benzoxazinone ring is opened and re-closed with a nitrogen source (ammonia) to form the stable quinazolinone lactam.[1]

## Reagents:

- Benzoxazinone intermediate (from Step 1)[1]
- Ammonium acetate (excess) or Formamide[1]
- Ethanol (Solvent)[1]

## Procedure:

- Suspend the benzoxazinone (10.0 g) in ethanol (100 mL).
- Add ammonium acetate (10.0 g, excess).

- Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a highly polar spot).[1]
- Workup: Cool the mixture. The product usually crystallizes out. If not, concentrate the solvent by 50% and cool.
- Filter the white/off-white solid, wash with cold ethanol, and dry.
  - Yield Expectation: >85%[1][2][3][4][5]
  - Characterization:

NMR should show a characteristic amide proton ( ) around 12.0–13.0 ppm.[1]

### Step 3: Chlorination to 7-Bromo-4-chloro-2-phenylquinazoline

Rationale: This is the critical activation step. The carbonyl oxygen is converted to a leaving group (chloride) using Vilsmeier-Haack type conditions or neat

Reagents:

- 7-Bromo-2-phenylquinazolin-4(3H)-one (5.0 g)[1]
- Phosphorus oxychloride ( ) (25 mL, solvent/reagent)[1]
- -Diisopropylethylamine (DIPEA) (Cat.[1] 1.0 mL) - Catalyst to promote chlorination.[1]

Procedure:

- Place the quinazolinone (5.0 g) in a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
- Add

(25 mL) carefully.<sup>[1]</sup> Add DIPEA (1 mL).

- Attach a reflux condenser with a drying tube (CaCl<sub>2</sub>) or nitrogen line.<sup>[1]</sup>
- Heat to reflux ( ) for 3–5 hours. The suspension will dissolve to form a clear yellow/orange solution.
- Quenching (CRITICAL):
  - Remove volatiles ( ) under reduced pressure (rotary evaporator with a base trap).
  - Dissolve the residue in dichloromethane (DCM, 50 mL).
  - Pour the DCM solution slowly into a stirred mixture of ice and saturated solution. Caution: Vigorous gas evolution.<sup>[1]</sup>
- Extraction: Separate the organic layer.<sup>[1]</sup> Extract the aqueous layer with DCM ( mL).<sup>[1]</sup>
- Dry combined organics over anhydrous , filter, and concentrate.
- Purification: Recrystallize from Hexane/Ethyl Acetate or pass through a short silica plug if necessary.<sup>[1]</sup>

## Data Summary & Specifications

Parameter	Specification
Molecular Formula	
Molecular Weight	319.58 g/mol
Appearance	White to pale yellow solid
Storage	Store under inert gas at -20°C (Hydrolysis sensitive)
Solubility	Soluble in DCM, DMSO, DMF; Insoluble in water
Key Reactivity	C4-Cl ( ), C7-Br (Pd-coupling)

## Pathway Visualization

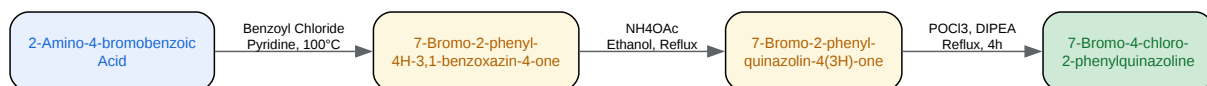


Figure 1: Synthetic Route for 7-Bromo-4-chloro-2-phenylquinazoline

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Figure 1: Step-wise synthetic pathway from anthranilic acid derivative to the final chloro-quinazoline scaffold.

## References

- Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." *Tetrahedron*, 2005.[1] [1]
- Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." *Tetrahedron*, 2006.[1] (Context on Benzoxazinone intermediates).

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard protocols for POCl<sub>3</sub> chlorination and benzylation).
- World Health Organization. "Laboratory Safety Manual." [1] (Guidance on handling corrosive and toxic reagents like POCl<sub>3</sub>). [Link](#)[1]

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## Sources

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- [3. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [4. 7-BROMO-4-CHLOROQUINAZOLINE | 573675-55-5 \[chemicalbook.com\]](#)
- [5. CAS 953039-66-2: 7-Bromo-2-chloroquinazoline | CymitQuimica \[cymitquimica.com\]](#)
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